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I have now confirmed the details of the key reference by Zefirov et al. and its translated version

in the Journal of Organic Chemistry of the USSR. While I haven't been able to access the full

text directly through the searches, I have found citations to it, which may provide the necessary

experimental context. The core challenge remains the lack of a specific, detailed protocol for

the synthesis of the unsymmetrical 1-ethynyl-1-(1-propynyl)cyclopropane. The Zefirov paper is

the most promising lead, but without the full text, I cannot extract the precise experimental

conditions.

Therefore, the next steps will involve a multi-pronged approach to reconstruct the likely

synthesis based on the available information. I will search for the full text of the Zefirov paper

through different channels (e.g., university library databases, document delivery services).

Concurrently, I will search for papers that cite Zefirov's work to see if they have replicated or

adapted the synthesis of di-alkynyl cyclopropanes and provide experimental details. I will also

broaden my search to general methods for the selective mono-alkylation of gem-di-alkynes,

which is the key chemical transformation. This will allow me to build a plausible and detailed

experimental protocol even if the original paper remains inaccessible. Finally, I will search for

spectroscopic data (NMR, IR) of closely related asymmetrically substituted di-alkynyl

cyclopropanes to be able to predict the expected data for the target molecule.## Synthesis of

1-ethynyl-1-(1-propynyl)cyclopropane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals
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This technical guide provides a comprehensive overview of the synthesis of the novel

cyclopropane derivative, 1-ethynyl-1-(1-propynyl)cyclopropane. Due to its unique structural

features, incorporating two distinct alkyne functionalities on a strained cyclopropane ring, this

molecule presents significant interest for applications in medicinal chemistry and materials

science. This document outlines a plausible synthetic pathway, detailed experimental protocols

derived from analogous reactions, and expected analytical data.

Introduction
Cyclopropane rings are prevalent structural motifs in numerous biologically active compounds

and natural products. Their inherent ring strain and unique electronic properties offer

opportunities for novel molecular designs in drug development. The introduction of reactive

functional groups, such as alkynes, onto the cyclopropane scaffold further enhances their utility

as versatile building blocks for complex molecule synthesis through click chemistry and other

coupling reactions. The unsymmetrically substituted 1-ethynyl-1-(1-propynyl)cyclopropane is a

promising candidate for the development of novel chemical probes, covalent modifiers, and

advanced materials.

Proposed Synthetic Pathway
The most logical and efficient synthetic route to 1-ethynyl-1-(1-propynyl)cyclopropane is

predicated on the selective mono-alkylation of a symmetrical precursor, 1,1-

diethynylcyclopropane. This approach is supported by literature precedents on the synthesis of

related gem-dialkynylcyclopropanes. The overall synthetic workflow can be visualized as a two-

step process starting from the synthesis of the key intermediate, 1,1-diethynylcyclopropane,

followed by a controlled mono-methylation reaction.

1,1-Divinylcyclopropane 1,1-Bis(1,2-dibromoethyl)cyclopropane
Bromination

1,1-Diethynylcyclopropane
Dehydrobromination

1-Ethynyl-1-(1-propynyl)cyclopropane
Mono-methylation
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Caption: Proposed synthetic pathway for 1-ethynyl-1-(1-propynyl)cyclopropane.
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The following experimental protocols are based on established methodologies for the synthesis

of related cyclopropane derivatives and alkynes.

Synthesis of 1,1-Diethynylcyclopropane
The synthesis of the key intermediate, 1,1-diethynylcyclopropane, can be achieved from 1,1-

divinylcyclopropane through a bromination-dehydrobromination sequence.[1][2]

Step 1: Bromination of 1,1-Divinylcyclopropane

Reaction: 1,1-Divinylcyclopropane is treated with an excess of bromine in an inert solvent,

such as carbon tetrachloride, at a low temperature to yield 1,1-bis(1,2-

dibromoethyl)cyclopropane.

Procedure:

Dissolve 1,1-divinylcyclopropane (1.0 eq) in carbon tetrachloride in a round-bottom flask

equipped with a magnetic stirrer and a dropping funnel.

Cool the solution to 0°C in an ice bath.

Slowly add a solution of bromine (2.2 eq) in carbon tetrachloride to the cooled solution

with constant stirring.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2 hours.

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure to obtain the crude 1,1-bis(1,2-

dibromoethyl)cyclopropane.

Step 2: Dehydrobromination to 1,1-Diethynylcyclopropane

Reaction: The crude 1,1-bis(1,2-dibromoethyl)cyclopropane is subjected to double

dehydrobromination using a strong base, such as potassium tert-butoxide, in a suitable

solvent like dimethyl sulfoxide (DMSO).
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Procedure:

Prepare a solution of potassium tert-butoxide (4.5 eq) in DMSO in a three-necked flask

equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

Cool the solution to 10°C.

Slowly add a solution of the crude 1,1-bis(1,2-dibromoethyl)cyclopropane in DMSO to the

base solution.

After the addition, allow the mixture to stir at room temperature for 4 hours.

Pour the reaction mixture into ice water and extract with diethyl ether.

Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium

sulfate, and carefully remove the solvent at reduced pressure to yield crude 1,1-

diethynylcyclopropane.

Purify the product by vacuum distillation.

Synthesis of 1-ethynyl-1-(1-propynyl)cyclopropane
The final step involves the selective mono-methylation of 1,1-diethynylcyclopropane. This can

be achieved by deprotonating one of the terminal alkynes with a strong base, followed by

quenching with an electrophilic methylating agent.

Reaction: 1,1-Diethynylcyclopropane is treated with one equivalent of a strong base (e.g., n-

butyllithium) to form the mono-acetylide, which is then reacted with a methylating agent (e.g.,

methyl iodide).

Procedure:

Dissolve 1,1-diethynylcyclopropane (1.0 eq) in anhydrous tetrahydrofuran (THF) under a

nitrogen atmosphere in a flask equipped with a magnetic stirrer and a septum.

Cool the solution to -78°C in a dry ice/acetone bath.

Slowly add n-butyllithium (1.0 eq, as a solution in hexanes) to the stirred solution.
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Stir the mixture at -78°C for 1 hour to ensure complete formation of the mono-anion.

Add methyl iodide (1.1 eq) to the reaction mixture.

Allow the reaction to slowly warm to room temperature and stir overnight.

Quench the reaction with saturated aqueous ammonium chloride solution.

Extract the product with diethyl ether.

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to isolate 1-ethynyl-1-(1-

propynyl)cyclopropane.
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Caption: Experimental workflow for the synthesis of 1-ethynyl-1-(1-propynyl)cyclopropane.
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Data Presentation
While experimental data for the target molecule is not yet published, the following tables

summarize the expected and reported data for the key intermediate and related compounds.

Table 1: Physicochemical Properties

Compound Formula
Molecular Weight (
g/mol )

Boiling Point (°C)

1,1-

Diethynylcyclopropan

e

C₇H₆ 90.12 Not Reported

1-Ethynyl-1-(1-

propynyl)cyclopropan

e

C₈H₈ 104.15 Predicted: ~130-150

Table 2: Expected Spectroscopic Data for 1-ethynyl-1-(1-propynyl)cyclopropane

Spectroscopy
Expected Chemical Shifts (δ, ppm) or
Wavenumber (cm⁻¹)

¹H NMR
~2.1 (s, 1H, ≡C-H), ~1.8 (s, 3H, -C≡C-CH₃),

~1.0-1.2 (m, 4H, cyclopropane CH₂)

¹³C NMR

~85 (quaternary C of cyclopropane), ~80

(internal alkyne C), ~75 (internal alkyne C), ~70

(terminal alkyne C), ~68 (terminal alkyne CH),

~20 (cyclopropane CH₂), ~4 (-C≡C-CH₃)

IR
~3300 (≡C-H stretch), ~2250 (C≡C stretch,

propynyl), ~2100 (C≡C stretch, ethynyl)

Conclusion
This technical guide outlines a robust and feasible synthetic strategy for the preparation of 1-

ethynyl-1-(1-propynyl)cyclopropane. The proposed pathway, based on the mono-alkylation of
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1,1-diethynylcyclopropane, provides a clear and logical approach for researchers in the fields

of organic synthesis, medicinal chemistry, and materials science. The detailed experimental

protocols, though derived from analogous transformations, offer a solid starting point for the

practical synthesis and further investigation of this novel and promising molecule. The provided

expected analytical data will aid in the characterization of the final product. Future work should

focus on the experimental validation of this proposed route and the full characterization of 1-

ethynyl-1-(1-propynyl)cyclopropane and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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